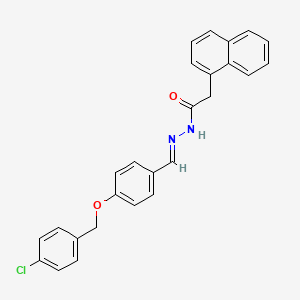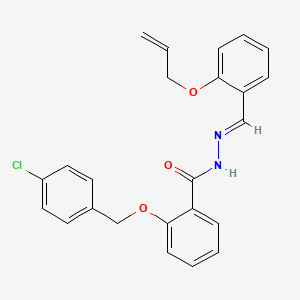
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of aromatic rings and functional groups, making it a versatile candidate for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(1-naphthyl)acetic acid with hydrazine hydrate to form 2-(1-naphthyl)acetohydrazide.
Benzylidene Formation: This intermediate is then reacted with 4-((4-chlorobenzyl)oxy)benzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent.
Industry
In the industrial sector, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide may be used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it valuable for creating materials with specific characteristics.
Wirkmechanismus
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-naphthyl)acetohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-phenyl)acetohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
764653-78-3 |
|---|---|
Molekularformel |
C26H21ClN2O2 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C26H21ClN2O2/c27-23-12-8-20(9-13-23)18-31-24-14-10-19(11-15-24)17-28-29-26(30)16-22-6-3-5-21-4-1-2-7-25(21)22/h1-15,17H,16,18H2,(H,29,30)/b28-17+ |
InChI-Schlüssel |
LXKRNLASYLBZCF-OGLMXYFKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015682.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)

![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)
